1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Description
1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (CAS: 380333-69-7) is a synthetic organic compound with the molecular formula C₂₃H₂₆N₂O₅S and a molecular weight of 442.5 g/mol . The structure comprises a 3,4-dimethoxyphenyl group linked via an ethanone moiety to a 1,3,4-oxadiazole ring substituted with a 5-methyl-2-isopropylphenoxymethyl group.
The compound is synthesized via nucleophilic substitution reactions, where α-halogenated ketones react with thiol-containing 1,3,4-oxadiazole intermediates under basic conditions (e.g., sodium ethoxide in ethanol), a method analogous to procedures described for related oxadiazole derivatives .
Properties
Molecular Formula |
C23H26N2O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H26N2O5S/c1-14(2)17-8-6-15(3)10-20(17)29-12-22-24-25-23(30-22)31-13-18(26)16-7-9-19(27-4)21(11-16)28-5/h6-11,14H,12-13H2,1-5H3 |
InChI Key |
BFGBKMDOIWIJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of (5-Methyl-2-Isopropylphenoxy)Acetic Acid
The phenoxymethyl side chain is installed via Williamson ether synthesis between 5-methyl-2-isopropylphenol and chloroacetic acid under basic conditions (K2CO3, DMF, 80°C, 6 h). Yields typically exceed 85% after recrystallization from ethanol.
Thiosemicarbazide Formation
Reaction of (5-methyl-2-isopropylphenoxy)acetyl chloride (generated via SOCl2 treatment) with thiosemicarbazide in tetrahydrofuran (THF) at 0–5°C produces the corresponding thiosemicarbazide intermediate. Excess triethylamine neutralizes HCl, preventing premature cyclization.
Cyclization to Oxadiazole-2-Thiol
Cyclodehydration using phosphoryl chloride (POCl3) in refluxing toluene (12 h) affords 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazole-2-thiol in 72–78% yield. Alternative methods employing ZrCl4 or trichloroisocyanuric acid (TCCA) reduce reaction times to 2–4 h under microwave irradiation (150 W, 100°C).
Table 1. Comparative Cyclization Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl3 | 110 | 12 | 72 |
| ZrCl4 | 80 | 4 | 81 |
| TCCA | 100 (MW) | 2 | 89 |
Synthesis of 2-Bromo-1-(3,4-Dimethoxyphenyl)Ethanone
Friedel-Crafts Acylation of Veratrole
Aluminum chloride (AlCl3)-catalyzed acylation of 1,2-dimethoxybenzene with bromoacetyl bromide in dichloromethane (0°C, 3 h) yields 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (64–70%). Regioselectivity is ensured by the para-directing methoxy groups.
Bromination of 1-(3,4-Dimethoxyphenyl)Ethanone
Alternative routes involve radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride (reflux, 6 h), though this method risks over-bromination (yield: 58%).
Coupling of Oxadiazole-2-Thiol and Bromoethanone
Nucleophilic Substitution
Treatment of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazole-2-thiol with NaH in dry DMF generates the thiolate anion, which reacts with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone at 25°C (12 h). The reaction achieves 86% yield after silica gel chromatography (hexane/ethyl acetate 3:1).
Oxidative Coupling Alternatives
Copper(I)-catalyzed oxidative coupling (CuI, 1,10-phenanthroline, K2CO3, DMSO, 80°C) offers a milder pathway (78% yield), though requires strict moisture exclusion.
Alternative Synthetic Methodologies
One-Pot Oxadiazole Formation
A telescoped synthesis combines (5-methyl-2-isopropylphenoxy)acetic acid, thiosemicarbazide, and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in a single reactor using Deoxo-Fluor reagent. This method reduces purification steps but yields marginally lower (68%).
Solid-Phase Synthesis
Immobilization of the thiosemicarbazide on Wang resin enables iterative coupling and cyclization, though scalability remains limited (52% overall yield).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of methoxy groups could yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, physicochemical, and functional differences between the target compound and analogous 1,3,4-oxadiazole derivatives (Table 1).
Table 1: Comparative Analysis of 1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone and Related Compounds
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and bulky isopropylphenoxymethyl groups contribute to its high XLogP3 (4.9), surpassing analogs like the pyridine-derived oxadiazole (XLogP3 1.8) . Compounds with naphthyl or benzyl substituents exhibit intermediate lipophilicity (XLogP3 3.5–4.2), balancing permeability and solubility .
Biological Activity Trends :
- Naphthyl-oxadiazoles show marked antioxidant activity, attributed to electron-rich aromatic systems that stabilize free radicals .
- Pyridine-oxadiazoles exhibit antimicrobial effects, likely due to the basic nitrogen enhancing interactions with microbial enzymes . The target compound’s lack of polar groups may limit similar activity unless its lipophilicity compensates via membrane disruption.
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight (442.5 g/mol) exceeds the typical threshold for oral bioavailability (<500 g/mol). Simpler analogs (e.g., 324.4 g/mol in ) may have superior pharmacokinetic profiles .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a derivative containing a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Chemical Structure
The compound can be broken down into several key components:
- 3,4-Dimethoxyphenyl : A phenolic structure that may enhance biological activity.
- 1,3,4-Oxadiazole : A heterocyclic structure associated with various pharmacological effects.
- Sulfanyl Group : Potentially involved in redox reactions and enhancing biological interactions.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. The compound under discussion has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 8.5 | Caspase activation leading to cell death |
| PANC-1 (Pancreatic Cancer) | 12.5 | Inhibition of HDAC activity |
The compound demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin, suggesting its potential as a new therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown effectiveness against various microbial strains. Studies have reported the following minimum inhibitory concentrations (MIC):
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates apoptotic pathways through p53 and caspase cascades in cancer cells.
- HDAC Inhibition : The oxadiazole moiety shows promising results as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cancer cell proliferation .
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, potentially reducing oxidative stress in cells .
Case Studies
Recent studies have highlighted the efficacy of this compound in multicellular spheroid models that better mimic tumor environments compared to traditional monolayer cultures. These studies demonstrated enhanced cytotoxicity and apoptosis induction in three-dimensional cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
